molecular formula C16H11Cl2N3O2S B2782109 N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide CAS No. 381700-05-6

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide

Cat. No.: B2782109
CAS No.: 381700-05-6
M. Wt: 380.24
InChI Key: GLZLWUYFYFWQHU-UHFFFAOYSA-N
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Description

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide is a synthetic small molecule featuring the 1,3,4-thiadiazole pharmacophore, a heterocyclic ring system recognized for its significant potential in anticancer agent development . This compound is presented as a high-purity chemical tool for investigative purposes in oncology research and hit-to-lead optimization studies. The core 1,3,4-thiadiazole structure is a bioisostere of pyrimidine, which allows derivatives to potentially interfere with critical cellular processes like DNA replication in cancer cells . The specific substitution pattern on the thiadiazole ring, with a 2,4-dichlorophenyl group at the 5-position, is a common feature in biologically active molecules, as chlorinated phenyl rings often enhance lipophilicity and membrane permeability. The 3-methoxybenzamide moiety at the 2-position provides a hydrogen-bonding domain, which can be critical for target engagement . Researchers are exploring such 1,3,4-thiadiazole derivatives for their diverse mechanisms of action, which include inhibition of focal adhesion kinase (FAK) , induction of apoptosis, and disruption of tubulin polymerization . Structural analogs of this compound have demonstrated promising cytotoxic activity against a range of human cancer cell lines, including prostate (PC3), colon (HT-29), breast (MCF-7), and neuroblastoma (SKNMC) models . This product is intended for research applications only, specifically for in vitro biological screening and chemical probe development. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2S/c1-23-11-4-2-3-9(7-11)14(22)19-16-21-20-15(24-16)12-6-5-10(17)8-13(12)18/h2-8H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZLWUYFYFWQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide typically involves the following steps:

  • Formation of the Thiadiazole Ring: The thiadiazole ring is usually formed by reacting 2,4-dichlorobenzenamine with carbon disulfide and hydrazine hydrate under acidic conditions.

  • Coupling with Methoxybenzamide: The resulting thiadiazole derivative is then coupled with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production by using continuous flow reactors and automated systems to ensure consistency and efficiency. The choice of solvents, reaction temperatures, and purification methods are carefully controlled to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at the positions ortho and para to the methoxy group.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Nucleophiles such as amines or halides, and polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted benzamides or thiadiazoles.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical research.

  • Biology: It has been investigated for its biological activity, including antimicrobial and antifungal properties.

  • Medicine: The compound shows promise in the development of new pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in biological processes, leading to its therapeutic effects. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Benzamide Ring

Methoxy vs. Methyl Substituents
  • N-[5-(2,4-Dichlorophenyl)-1,3,4-Thiadiazol-2-yl]-3-Methylbenzamide (C16H11Cl2N3OS, MW 364.25): Replacing the methoxy group with a methyl group reduces polarity, which may lower solubility but improve lipophilicity and membrane permeability. No direct biological data are reported, but analogous methyl-substituted thiadiazoles often exhibit moderate antimicrobial activity .
Bromo Substituent
  • Screening compounds with bromine substitutions are often explored for anticancer or antiviral activity due to their electrophilic reactivity .

Variations in the Thiadiazole Substituents

Carbamoyl and Difluorobenzamide Derivatives
  • N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-Thiadiazol-2-yl]Carbamoyl}-2,6-Difluoro-Benzamide (C16H8Cl2F2N4O2S, MW 429.22): The carbamoyl linker and difluoro substituents introduce additional hydrogen-bonding sites. This compound crystallizes in a monoclinic system (P21/c) with intermolecular N–H⋯O hydrogen bonds stabilizing the lattice . Such structural features may enhance thermal stability compared to the target compound.
Methoxyphenyl-Thiadiazole Derivatives
  • 2-Methoxy-N-[5-(2-Methoxyphenyl)-1,3,4-Thiadiazol-2-yl]Benzamide Hemihydrate (C17H15N3O3S·0.5H2O, MW 350.40): Dual methoxy groups on both benzamide and phenyl rings increase hydrophilicity. The hemihydrate form exhibits a monoclinic crystal structure (C2/c) with hydrogen-bonded water molecules, suggesting improved aqueous solubility compared to non-hydrated analogs .

Heterocyclic Core Modifications

Oxadiazole vs. Thiadiazole Derivatives
  • N-[(5-Substituted-1,3,4-Oxadiazol-2-yl)Methyl]-4-Phenyl-1,3-Thiazol-2-Amine :
    Oxadiazole derivatives often exhibit higher metabolic stability than thiadiazoles due to reduced susceptibility to enzymatic degradation. However, thiadiazoles generally show stronger antimicrobial activity, as seen in nitazoxanide analogs .
Thiazole Derivatives
  • N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide :
    Thiazole-based compounds like nitazoxanide inhibit PFOR, a key enzyme in anaerobic metabolism. The target compound’s thiadiazole core may share similar binding modes but with enhanced rigidity due to the larger sulfur-containing ring .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties References
N-[5-(2,4-Dichlorophenyl)-1,3,4-Thiadiazol-2-yl]-3-Methoxybenzamide C16H11Cl2N3O2S 380.24 3-Methoxy, 2,4-dichlorophenyl Enhanced H-bonding, PFOR inhibition?
N-[5-(2,4-Dichlorophenyl)-1,3,4-Thiadiazol-2-yl]-3-Methylbenzamide C16H11Cl2N3OS 364.25 3-Methyl, 2,4-dichlorophenyl Improved lipophilicity
2-Bromo-N-[5-(2,4-Dichlorophenyl)-1,3,4-Thiadiazol-2-yl]Benzamide C15H9BrCl2N3OS 428.09 2-Bromo, 2,4-dichlorophenyl Electrophilic reactivity
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-Thiadiazol-2-yl]Carbamoyl}-2,6-Difluoro-Benzamide C16H8Cl2F2N4O2S 429.22 Carbamoyl, 2,6-difluoro High thermal stability
2-Methoxy-N-[5-(2-Methoxyphenyl)-1,3,4-Thiadiazol-2-yl]Benzamide Hemihydrate C17H15N3O3S·0.5H2O 350.40 Dual methoxy, hemihydrate Improved aqueous solubility

Biological Activity

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides an overview of its biological activity, including anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).

  • Molecular Formula : C12H11Cl2N3OS
  • Molecular Weight : 316.206 g/mol
  • CAS Number : Not specified in the search results.

Anticancer Activity

Research has shown that derivatives of 1,3,4-thiadiazole, including compounds similar to this compound, exhibit promising anticancer properties. A review highlighted that various thiadiazole derivatives have been tested against multiple cancer cell lines:

CompoundCell LineIC50 (µg/mL)Reference
1SK-MEL-2 (skin cancer)4.27
2HCT15 (colon cancer)12.57
3MDA-MB-23 (breast cancer)9.0

Case Study : In a study by Alam et al. (2011), several thiadiazole derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The most active compounds demonstrated significant growth inhibition across various types of cancers, suggesting that the substitution patterns on the thiadiazole ring play a crucial role in their biological activity.

Antimicrobial Activity

Thiadiazole derivatives have also been studied for their antimicrobial properties. The compound this compound's structural analogs have demonstrated activity against both bacterial and fungal strains.

Activity TypeTarget OrganismResult
AntibacterialEscherichia coliEffective
AntibacterialStaphylococcus aureusEffective
AntifungalCandida albicansModerate effectiveness

The ability of these compounds to inhibit microbial growth is attributed to their ability to disrupt cellular processes in pathogens.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. Studies indicate that modifications on the thiadiazole ring or the aromatic substituents can enhance or diminish its biological efficacy.

Key Findings :

  • Substituent Effects : The presence of electron-withdrawing groups such as halogens enhances anticancer activity.
  • Hydrophobicity : Compounds with higher logP values tend to show better membrane permeability and bioavailability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves multi-step protocols, typically starting with the formation of the thiadiazole core. For example, thiosemicarbazide derivatives can react with carboxylic acid derivatives in the presence of POCl₃ under reflux (90°C for 3 hours) to form the thiadiazole ring . Subsequent coupling of the thiadiazole intermediate with 3-methoxybenzamide requires amide bond formation using coupling agents like EDCI or HOBt in solvents such as DMF or acetonitrile. Reaction yields (typically 60–75%) depend on temperature control (room temperature to 60°C), solvent polarity, and stoichiometric ratios of reagents .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and aromatic proton environments. Infrared (IR) spectroscopy confirms functional groups like amide C=O stretches (~1650 cm⁻¹) and thiadiazole C-S bonds. Mass spectrometry (MS) provides molecular ion peaks matching the exact mass (e.g., m/z 394.2 for C₁₆H₁₀Cl₂N₃O₂S). Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S within ±0.4% of theoretical values) .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Methodological Answer : The compound’s low aqueous solubility (logP ~3.5) arises from hydrophobic groups like 2,4-dichlorophenyl and methoxybenzamide. Stability studies under varying pH (2–9) and temperatures (4–40°C) reveal degradation via hydrolysis of the amide bond in acidic conditions. Use lyophilization for long-term storage and DMSO for in vitro assays to maintain stability .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) guide target identification for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize the compound’s geometry to predict electrostatic potential maps, highlighting nucleophilic/electrophilic regions. Molecular docking against targets like PfENR (enoyl-acyl carrier protein reductase) or kinase enzymes identifies binding poses with Gibbs free energy values (ΔG < -8 kcal/mol). Validate predictions with Surface Plasmon Resonance (SPR) to measure binding affinity (KD < 1 µM) .

Q. How can structure-activity relationship (SAR) studies evaluate the impact of substituents on biological activity?

  • Methodological Answer : Systematically modify substituents on the thiadiazole (e.g., Cl → F, OCH₃ → CF₃) and benzamide (e.g., methoxy → nitro) moieties. Test derivatives in standardized assays (e.g., MIC for antimicrobial activity, IC₅₀ in cancer cell lines). For example, replacing 2,4-dichlorophenyl with 4-fluorophenyl reduces antibacterial efficacy by 40%, indicating halogen position critically impacts target interaction .

Q. What strategies resolve contradictions in bioassay results across studies (e.g., variable IC₅₀ values)?

  • Methodological Answer : Standardize assay conditions:

  • Cell Lines : Use identical passages (e.g., HepG2 at passage 10–15).
  • Solvent Controls : Limit DMSO to <0.1% to avoid cytotoxicity.
  • Dose-Response Curves : Include positive controls (e.g., doxorubicin for cytotoxicity).
    Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM) may arise from differences in mitochondrial activity assays (MTT vs. resazurin). Cross-validate with orthogonal methods like apoptosis flow cytometry .

Q. How do electron-withdrawing groups (e.g., Cl, NO₂) on the benzamide moiety influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Chlorine at the 2,4-positions increases electrophilicity of the benzamide carbonyl, enhancing reactivity with amines or thiols. Kinetic studies (monitored via ¹H NMR) show a 3-fold rate increase in reactions with morpholine compared to unsubstituted benzamide. Hammett substituent constants (σₚ = +0.23 for Cl) correlate with reaction acceleration .

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